molecular formula C10H14N2O3 B14910556 2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide

2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide

Cat. No.: B14910556
M. Wt: 210.23 g/mol
InChI Key: HGBWBOVHYULTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide is a chemical compound with the molecular formula C10H14N2O3 It is characterized by the presence of a methoxy group attached to both the acetamide and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide typically involves the reaction of 6-methoxypyridin-3-ylmethylamine with methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and acetamide groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide is unique due to the presence of both methoxy and acetamide groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-methoxy-N-[(6-methoxypyridin-3-yl)methyl]acetamide

InChI

InChI=1S/C10H14N2O3/c1-14-7-9(13)11-5-8-3-4-10(15-2)12-6-8/h3-4,6H,5,7H2,1-2H3,(H,11,13)

InChI Key

HGBWBOVHYULTBK-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NCC1=CN=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.